REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[O:9][CH3:10].[Cl:11][C:12]1[CH:18]=[C:17]([Cl:19])[C:16]([Cl:20])=[CH:15][C:13]=1N>>[CH3:10][O:9][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([C:13]2[CH:15]=[C:16]([Cl:20])[C:17]([Cl:19])=[CH:18][C:12]=2[Cl:11])=[C:5]([Cl:8])[CH:4]=1
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Name
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|
Quantity
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35 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)Cl)OC
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Name
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|
Quantity
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2.95 g
|
Type
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reactant
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Smiles
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ClC1=C(N)C=C(C(=C1)Cl)Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess dichloroanisole was removed by distillation
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Type
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FILTRATION
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Details
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the residue was then filtered through silica gel (heptane eluent)
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Type
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CUSTOM
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Details
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further purified [Chromatotron®, 4 mm silica gel, hexane, 20 mL/min]
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Name
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|
Type
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product
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Smiles
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COC1=CC(=C(C=C1Cl)C1=C(C=C(C(=C1)Cl)Cl)Cl)Cl
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Name
|
|
Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 mg |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |